A71378

Beschreibung

Eigenschaften

CAS-Nummer |

127902-33-4 |

|---|---|

Molekularformel |

C48H62N8O13S |

Molekulargewicht |

991.1 g/mol |

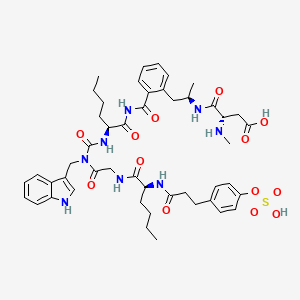

IUPAC-Name |

(3S)-4-[[(2R)-1-[2-[[(2S)-2-[[1H-indol-3-ylmethyl-[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]carbamoyl]amino]hexanoyl]carbamoyl]phenyl]propan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C48H62N8O13S/c1-5-7-16-38(53-41(57)24-21-31-19-22-34(23-20-31)69-70(66,67)68)45(62)51-28-42(58)56(29-33-27-50-37-18-12-11-14-35(33)37)48(65)54-39(17-8-6-2)46(63)55-44(61)36-15-10-9-13-32(36)25-30(3)52-47(64)40(49-4)26-43(59)60/h9-15,18-20,22-23,27,30,38-40,49-50H,5-8,16-17,21,24-26,28-29H2,1-4H3,(H,51,62)(H,52,64)(H,53,57)(H,54,65)(H,59,60)(H,55,61,63)(H,66,67,68)/t30-,38+,39+,40+/m1/s1 |

InChI-Schlüssel |

DLOJBPLQFCFYKX-QQYYTUMTSA-N |

Isomerische SMILES |

CCCC[C@@H](C(=O)NCC(=O)N(CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)NC(=O)C3=CC=CC=C3C[C@@H](C)NC(=O)[C@H](CC(=O)O)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O |

Kanonische SMILES |

CCCCC(C(=O)NCC(=O)N(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(=O)C3=CC=CC=C3CC(C)NC(=O)C(CC(=O)O)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

XXGWXDF |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

A 71378 A71378 desamino-Tyr(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of A71378: A Selective CCK-A Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A71378 is a potent and highly selective peptide analog agonist for the cholecystokinin-A (CCK-A) receptor.[1] Its chemical designation is [desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2].[1] The selectivity of A71378 for the CCK-A receptor over the CCK-B/gastrin receptor is a key feature, attributed to the N-methylation of the aspartic acid residue.[1] This modification is crucial for its distinct pharmacological profile.[1][2] This guide provides a comprehensive overview of the mechanism of action of A71378, detailing its interaction with the CCK-A receptor, the subsequent signaling cascade, and the physiological responses it elicits. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and drug development applications.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of A71378 across various in vitro assays, demonstrating its high selectivity for the CCK-A receptor.

Table 1: Receptor Binding Affinity of A71378

| Receptor | Tissue Source | Radioligand | IC50 (nM) | Reference |

| CCK-A | Guinea Pig Pancreas | [125I]CCK-8 | 0.4 | [1] |

| CCK-B | Guinea Pig Cortex | [125I]CCK-8 | 300 | [1] |

| Gastrin | Guinea Pig Gastric Glands | [125I]Gastrin | 1,200 | [1] |

Table 2: Functional Potency of A71378

| Assay | Tissue/Cell Line | Measured Response | EC50 (nM) | Reference |

| Amylase Secretion | Guinea Pig Pancreatic Acini | Amylase Release | 0.16 | [1] |

| Muscle Contraction | Guinea Pig Ileum | Longitudinal Muscle Contraction | 3.7 | [1] |

| Intracellular Calcium Mobilization | NCI-H345 Cells (express CCK-B/gastrin receptors) | Increase in [Ca2+]i | 600 | [1] |

Mechanism of Action: Signaling Pathway

A71378 exerts its effects by binding to and activating the CCK-A receptor, a G-protein coupled receptor (GPCR). The activation of the CCK-A receptor primarily initiates a signaling cascade through the Gq/11 family of G proteins.[3][4][5] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[3] The subsequent increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of downstream effector proteins and culminating in a physiological response, such as enzyme secretion or muscle contraction.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of A71378.

CCK-A Receptor Binding Assay (Guinea Pig Pancreas)

This protocol describes a competitive radioligand binding assay to determine the affinity of A71378 for the CCK-A receptor.

-

Tissue Preparation: Pancreata from male guinea pigs are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in the same buffer.

-

Assay Conditions: The assay is performed in a final volume of 0.5 mL containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% bovine serum albumin (BSA), a fixed concentration of [125I]-labeled CCK-8 (as the radioligand), and varying concentrations of A71378 or other competing ligands.

-

Incubation: The mixture is incubated at 37°C for 30 minutes to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of A71378 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

Amylase Secretion Assay (Guinea Pig Pancreatic Acini)

This protocol measures the functional potency of A71378 in stimulating amylase release from isolated pancreatic acini.[6][7][8]

-

Preparation of Pancreatic Acini: The pancreas from a male guinea pig is digested with collagenase to disperse the tissue into acini.[6][8] The acini are then purified by centrifugation and resuspended in a physiological salt solution.[6][8]

-

Incubation: The acinar suspension is incubated at 37°C in the presence of varying concentrations of A71378.

-

Sample Collection: At the end of the incubation period (typically 30 minutes), the acini are separated from the supernatant by centrifugation.[8]

-

Amylase Measurement: The amylase activity in the supernatant is measured using a colorimetric assay. The total amylase content is determined by lysing a separate aliquot of the acinar suspension.

-

Data Analysis: Amylase release is expressed as a percentage of the total amylase content. The concentration of A71378 that produces 50% of the maximal amylase release (EC50) is calculated from the dose-response curve.[8]

Ileal Smooth Muscle Contraction Assay (Guinea Pig)

This protocol assesses the effect of A71378 on smooth muscle contraction in an isolated organ bath setup.[9][10][11][12]

-

Tissue Preparation: A segment of the longitudinal muscle from the guinea pig ileum is dissected and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2/5% CO2.[9][10][12]

-

Equilibration: The tissue is allowed to equilibrate under a constant tension for a period of time until a stable baseline is achieved.[12]

-

Drug Administration: A71378 is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.

-

Measurement of Contraction: The contractile response of the muscle strip is recorded isometrically or isotonically using a force-displacement transducer.[10][12]

-

Data Analysis: The magnitude of the contraction is measured, and a dose-response curve is constructed. The EC50 value is determined from this curve.

Intracellular Calcium Mobilization Assay (NCI-H345 Cells)

This assay measures the ability of A71378 to induce an increase in intracellular calcium in a cell line expressing CCK-B/gastrin receptors.[13][14][15][16]

-

Cell Culture and Dye Loading: NCI-H345 cells are cultured to confluency and then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, by incubation in a physiological buffer.[13][14][15][16]

-

Measurement: The dye-loaded cells are placed in a fluorometer or a fluorescence microscope. A baseline fluorescence is recorded.

-

Stimulation: A71378 is added to the cells, and the change in fluorescence intensity is monitored over time. The fluorescence signal increases as the dye binds to the elevated intracellular calcium.

-

Calibration: At the end of the experiment, the maximum fluorescence is determined by adding a calcium ionophore (e.g., ionomycin) to saturate the dye with calcium, and the minimum fluorescence is determined by quenching the signal with a calcium chelator (e.g., EGTA).

-

Data Analysis: The fluorescence ratios are converted to intracellular calcium concentrations. The EC50 for the A71378-induced calcium mobilization is calculated from the dose-response curve.

Conclusion

A71378 is a valuable pharmacological tool for studying the physiological roles of the CCK-A receptor due to its high potency and selectivity. Its mechanism of action is well-characterized, involving the activation of the Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium and subsequent cellular responses. The detailed experimental protocols provided in this guide offer a framework for the in vitro characterization of A71378 and other CCK-A receptor ligands. A thorough understanding of its mechanism of action is essential for its application in research and for the potential development of novel therapeutics targeting the CCK-A receptor.

References

- 1. A71378: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrapeptide CCK-A agonists: effect of backbone N-methylations on in vitro and in vivo CCK activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of phospholipase C by cholecystokinin receptor subtypes with different G-protein-coupling specificities in hormone-secreting pancreatic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Kinetics of amylase release by dispersed acini prepared from guinea pig pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guinea Pig Ileum [sheffbp.co.uk]

- 10. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. google.com [google.com]

- 12. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. intracellular calcium assay [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of intracellular ions by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to A71378: A Potent and Selective CCK-A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A71378 is a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-8) that exhibits high potency and remarkable selectivity as an agonist for the cholecystokinin-A (CCK-A) receptor.[1] Its chemical structure is desamino-Tyr(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2.[1] This high selectivity for the CCK-A receptor over the CCK-B/gastrin receptor subtypes makes A71378 an invaluable tool for elucidating the physiological and pharmacological roles of the CCK-A receptor in both central and peripheral nervous systems. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental methodologies associated with A71378.

Chemical Structure and Properties

A71378 is a modified heptapeptide amide. The key structural modifications from the endogenous ligand CCK-8 include the desamination of the N-terminal tyrosine, the sulfation of the tyrosine residue, the replacement of methionine residues with norleucine (Nle) to prevent oxidation, and the N-methylation of the aspartic acid residue.[1] This latter modification is believed to be crucial for its high selectivity for the CCK-A receptor.[1]

Table 1: Physicochemical Properties of A71378

| Property | Value |

| IUPAC Name | desamino-O-sulfo-tyrosyl-L-norleucyl-glycyl-L-tryptophyl-L-norleucyl-L-alpha-aspartyl-N-alpha-methyl-L-phenylalaninamide |

| Molecular Formula | C48H62N8O13S |

| Molecular Weight | 991.1 g/mol |

| Sequence | desamino-Tyr(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2 |

Pharmacological Properties

A71378 is a potent and selective agonist at the CCK-A receptor. Its pharmacological profile has been characterized through various in vitro assays, demonstrating its high affinity for the CCK-A receptor and its efficacy in eliciting downstream physiological responses.

Table 2: In Vitro Pharmacological Data for A71378

| Parameter | Receptor/Assay | Value (nM) |

| IC50 | Pancreatic CCK-A Receptor | 0.4[1] |

| Cortical CCK-B Receptor | 300[1] | |

| Gastrin Receptor | 1,200[1] | |

| EC50 | Pancreatic Amylase Secretion | 0.16[1] |

| Ileal Muscle Contraction | 3.7[1] | |

| Intracellular Calcium Mobilization (NCI-H345 cells) | 600[1] |

Signaling Pathway

The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, such as A71378, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The elevated intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates downstream targets, leading to various cellular responses.

Caption: CCK-A Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of A71378.

Solid-Phase Peptide Synthesis of A71378

This protocol outlines a representative method for the manual solid-phase synthesis of A71378 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Caption: Solid-Phase Peptide Synthesis Workflow for A71378

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Nle-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-(N-methyl)Asp(OtBu)-OH, Fmoc-Tyr(tBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Sulfating agent: Sulfur trioxide pyridine complex

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5)

-

Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC)

-

Characterization instruments: Mass spectrometer, Amino acid analyzer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

First Amino Acid Coupling (Phe):

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate Fmoc-Phe-OH with HBTU/HOBt and DIPEA in DMF and add to the resin. Allow to react for 2-4 hours.

-

Wash the resin.

-

-

Peptide Chain Elongation: Repeat the Fmoc deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Nle, Trp, Gly, Nle, (N-methyl)Asp, and Tyr.

-

Final Fmoc Deprotection: After coupling the final amino acid (Tyr), remove the Fmoc group as described above.

-

Sulfation: Treat the resin-bound peptide with a solution of sulfur trioxide pyridine complex in DMF to sulfate the tyrosine residue.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent. Purify the peptide by RP-HPLC.

-

Characterization: Confirm the identity and purity of the synthesized A71378 by mass spectrometry and amino acid analysis.

CCK-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of A71378 for the CCK-A receptor.

Materials:

-

Membrane preparation from a source rich in CCK-A receptors (e.g., guinea pig pancreas or a cell line overexpressing the receptor).

-

Radioligand: [¹²⁵I]CCK-8 or a similar high-affinity CCK-A receptor radioligand.

-

A71378 and other competing ligands.

-

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash buffer: Cold binding buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation (e.g., 50-100 µg of protein).

-

Increasing concentrations of A71378 or other competing ligands.

-

A fixed concentration of the radioligand (typically at or below its Kd).

-

For total binding, add buffer instead of a competing ligand.

-

For non-specific binding, add a high concentration of a non-labeled CCK-A antagonist (e.g., L-364,718).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the competing ligand and fit the data to a one-site or two-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Pancreatic Amylase Secretion Assay

This assay measures the ability of A71378 to stimulate amylase secretion from isolated pancreatic acini.

Materials:

-

Guinea pig pancreas.

-

Collagenase solution.

-

Krebs-Ringer bicarbonate (KRB) buffer supplemented with essential amino acids, glutamine, and bovine serum albumin (BSA).

-

A71378 and other secretagogues.

-

Amylase activity assay kit.

-

Spectrophotometer.

Procedure:

-

Isolation of Pancreatic Acini:

-

Euthanize a guinea pig and excise the pancreas.

-

Inject the pancreas with a collagenase solution and incubate at 37°C with gentle shaking to disperse the tissue.

-

Filter the digest through a nylon mesh and wash the acini with KRB buffer.

-

-

Amylase Secretion:

-

Resuspend the acini in fresh KRB buffer and pre-incubate at 37°C.

-

Aliquot the acinar suspension into tubes containing various concentrations of A71378 or other secretagogues.

-

Incubate at 37°C for a set time (e.g., 30 minutes).

-

-

Sample Collection and Amylase Measurement:

-

Centrifuge the tubes to pellet the acini.

-

Collect the supernatant, which contains the secreted amylase.

-

Measure the amylase activity in the supernatant using a commercial amylase assay kit according to the manufacturer's instructions.

-

Measure the total amylase content in the acinar pellet after cell lysis.

-

-

Data Analysis: Express the amylase secretion as a percentage of the total cellular amylase. Plot the percentage of amylase secretion against the log concentration of A71378 to determine the EC50 value.

Guinea Pig Ileum Contraction Assay

This ex vivo assay assesses the contractile effect of A71378 on smooth muscle.

Materials:

-

Guinea pig ileum.

-

Tyrode's or Krebs-Henseleit solution.

-

Organ bath with aeration and temperature control.

-

Isotonic transducer and data acquisition system.

-

A71378 and other contractile agents.

Procedure:

-

Tissue Preparation:

-

Euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Clean the ileal segment and cut it into smaller pieces (e.g., 2-3 cm).

-

-

Experimental Setup:

-

Mount a segment of the ileum in an organ bath containing Tyrode's or Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

-

Connect the tissue to an isotonic transducer to record muscle contractions.

-

Allow the tissue to equilibrate under a small resting tension.

-

-

Measurement of Contraction:

-

Add increasing concentrations of A71378 to the organ bath in a cumulative manner.

-

Record the resulting muscle contractions until a maximal response is achieved.

-

-

Data Analysis: Measure the amplitude of the contractions at each concentration of A71378. Plot the contractile response against the log concentration of A71378 to generate a dose-response curve and determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of A71378 to induce an increase in intracellular calcium concentration in cells expressing the CCK-A receptor.

Materials:

-

NCI-H345 cells (which express CCK-B/gastrin receptors, serving as a control) or a cell line engineered to express the CCK-A receptor.

-

Cell culture medium.

-

Fura-2 AM or another calcium-sensitive fluorescent dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

A71378 and other stimuli.

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Procedure:

-

Cell Culture and Plating: Culture the cells under standard conditions and plate them in a 96-well black-walled, clear-bottom plate.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

-

-

Washing: Wash the cells with HBSS to remove extracellular dye.

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

-

Add A71378 at various concentrations to the wells.

-

Immediately begin recording the change in fluorescence ratio over time.

-

-

Data Analysis: Calculate the change in the fluorescence ratio (F340/F380) as an indicator of the change in intracellular calcium concentration. Plot the peak change in ratio against the log concentration of A71378 to determine the EC50 value.

Conclusion

A71378 is a powerful research tool for investigating the multifaceted roles of the CCK-A receptor. Its high potency and selectivity, combined with the well-established experimental protocols described herein, enable researchers to conduct precise and reproducible studies in the fields of neuroscience, gastroenterology, and drug development. This technical guide serves as a comprehensive resource to facilitate the effective utilization of A71378 in advancing our understanding of CCK-A receptor pharmacology and physiology.

References

A71378: A Deep Dive into a Highly Selective CCK-A Receptor Agonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

A71378 is a potent and highly selective peptide analog agonist for the cholecystokinin-A (CCK-A) receptor. Its discovery marked a significant advancement in the study of CCK receptor physiology and pharmacology, providing a valuable tool to dissect the distinct roles of CCK-A and CCK-B receptors. This technical guide provides an in-depth overview of the discovery, history, and development of A71378, including its pharmacological profile, the experimental protocols used in its characterization, and the key signaling pathways it modulates.

Discovery and History of Development

The development of A71378 emerged from the need for highly selective ligands to differentiate the functions of the two main cholecystokinin (CCK) receptor subtypes: CCK-A (alimentary) and CCK-B (brain). Prior to the discovery of A71378, available CCK agonists lacked sufficient selectivity to exclusively target the CCK-A receptor, hindering research into its specific physiological roles.

The breakthrough came with systematic structure-activity relationship (SAR) studies on CCK-7 analogues. Researchers identified that the N-methylation of the aspartic acid residue was a key structural modification that conferred unprecedented selectivity for the CCK-A receptor.[1] This led to the synthesis of A71378, with the chemical name desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2.[1] This novel compound proved to be a potent agonist with a remarkable preference for the CCK-A receptor over the CCK-B and gastrin receptors.[1]

Pharmacological Profile of A71378

A71378 exhibits high affinity and efficacy at the CCK-A receptor, while demonstrating significantly lower activity at the CCK-B and gastrin receptors. This selectivity allows for the targeted investigation of CCK-A receptor-mediated physiological processes.

Quantitative Data

The following tables summarize the key quantitative data for A71378's binding affinity (IC50) and functional potency (EC50) at various receptors and in different functional assays.

| Receptor | Tissue/Cell Line | IC50 (nM) | Reference |

| Pancreatic CCK-A | Guinea Pig | 0.4 | [1] |

| Cortical CCK-B | Guinea Pig | 300 | [1] |

| Gastrin | Guinea Pig | 1,200 | [1] |

| Functional Assay | Tissue/Cell Line | EC50 (nM) | Reference |

| Pancreatic Amylase Secretion | Guinea Pig Pancreas | 0.16 | [1] |

| Ileal Muscle Contraction | Guinea Pig Ileum | 3.7 | [1] |

| Intracellular Calcium Mobilization | NCI-H345 cells (CCK-B) | 600 | [1] |

Experimental Protocols

The characterization of A71378 involved a series of key in vitro experiments. The detailed methodologies for these assays are crucial for researchers looking to replicate or build upon these findings.

Pancreatic Amylase Secretion Assay

This assay measures the ability of A71378 to stimulate digestive enzyme release from pancreatic acinar cells, a primary function mediated by CCK-A receptors.

Protocol:

-

Isolation of Pancreatic Acini: Pancreatic acini are isolated from guinea pigs by enzymatic digestion using collagenase.[2][3] The tissue is minced and incubated in a buffer containing collagenase until acini are released. The acini are then purified by filtration and centrifugation.

-

Incubation: The isolated acini are pre-incubated in a physiological buffer.

-

Stimulation: Various concentrations of A71378 are added to the acini suspension and incubated for a specific period.

-

Measurement of Amylase Release: The incubation is stopped, and the supernatant is collected. The amylase activity in the supernatant is measured using a spectrophotometric assay, often with a commercially available kit.[4]

-

Data Analysis: Amylase release is expressed as a percentage of the total amylase content in the acini. Dose-response curves are generated to determine the EC50 value.

Ileal Muscle Contraction Assay

This assay assesses the effect of A71378 on smooth muscle contraction in the gastrointestinal tract, another key physiological response mediated by CCK-A receptors.

Protocol:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and the longitudinal muscle layer is prepared.[5][6][7]

-

Mounting: The muscle strip is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated. One end of the strip is fixed, and the other is connected to a force transducer to record isometric contractions.

-

Equilibration: The preparation is allowed to equilibrate under a resting tension.

-

Stimulation: Cumulative concentrations of A71378 are added to the organ bath, and the resulting contractions are recorded.

-

Data Analysis: The magnitude of the contraction is measured, and dose-response curves are constructed to calculate the EC50 value.

Intracellular Calcium Mobilization Assay

This assay directly measures the activation of the CCK-A receptor's primary signaling pathway by quantifying changes in intracellular calcium concentration.

Protocol:

-

Cell Culture and Loading: Cells expressing the CCK-A receptor (or NCI-H345 cells for CCK-B receptor comparison) are cultured on coverslips or in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[8][9][10][11]

-

Washing: After loading, the cells are washed to remove excess dye.

-

Stimulation: The cells are stimulated with various concentrations of A71378.

-

Fluorescence Measurement: Changes in intracellular calcium are measured by monitoring the fluorescence of the dye using a fluorescence microscope or a plate reader. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.[8][9][10][11]

-

Data Analysis: The increase in intracellular calcium concentration is plotted against the agonist concentration to determine the EC50 value.

Signaling Pathways

The binding of A71378 to the CCK-A receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of a Gq-type G protein.

Caption: A71378-mediated CCK-A receptor signaling pathway.

Upon activation by A71378, the CCK-A receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to its receptor, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the final physiological responses such as enzyme secretion and muscle contraction.

Synthesis of A71378

A71378 is a peptide analog and is synthesized using solid-phase peptide synthesis (SPPS) techniques.[12][13][14] The synthesis involves the sequential addition of protected amino acids to a solid support resin. Key steps include the incorporation of the non-proteinogenic amino acid norleucine (Nle) and the N-methylated aspartic acid derivative. The sulfation of the tyrosine residue is a critical post-synthesis modification.

Caption: General workflow for the synthesis of A71378.

Conclusion

A71378 remains a cornerstone tool in the study of CCK-A receptor function. Its high potency and selectivity have enabled significant progress in understanding the physiological and pathophysiological roles of this receptor in the gastrointestinal system and beyond. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in utilizing or further developing selective CCK-A receptor agonists. The detailed experimental protocols and an overview of the signaling pathways offer a solid foundation for future research in this area.

References

- 1. A71378: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Kinetics of amylase release by dispersed acini prepared from guinea pig pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vetlexicon.com [vetlexicon.com]

- 5. Guinea Pig Ileum [sheffbp.co.uk]

- 6. Spontaneous activity of guinea pig ileum longitudinal muscle regulated by Ca(2+)-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholinergic neuromuscular transmission in the longitudinal muscle of the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. moodle2.units.it [moodle2.units.it]

- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 12. peptide.com [peptide.com]

- 13. d-nb.info [d-nb.info]

- 14. Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physiological Roles of CCK-A Receptors Targeted by A71378

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cholecystokinin-A (CCK-A) receptor, a G-protein coupled receptor, plays a pivotal role in various physiological processes, primarily centered around the gastrointestinal system and the regulation of food intake. Its functions include mediating pancreatic enzyme secretion, gallbladder contraction, gastric emptying, and inducing satiety. A71378 is a potent and highly selective peptide agonist for the CCK-A receptor, making it an invaluable tool for elucidating the specific functions of this receptor subtype. This technical guide provides a comprehensive overview of the physiological roles of CCK-A receptors as explored through the actions of A71378. It includes detailed experimental protocols for key assays, a structured presentation of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to CCK-A Receptors and A71378

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). CCK-A receptors are predominantly found in peripheral tissues, including the pancreas, gallbladder, and vagal afferent neurons, and are crucial for regulating digestive processes and satiety.[1]

A71378, with the chemical name desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2, is a highly selective CCK-A receptor agonist.[2] Its high potency and selectivity make it an exceptional pharmacological tool to investigate the physiological functions mediated by CCK-A receptors, minimizing off-target effects that can occur with less selective agonists.[2]

Physiological Roles of CCK-A Receptors

Activation of CCK-A receptors by agonists like A71378 triggers a cascade of physiological responses, primarily related to digestion and feeding behavior.

Regulation of Pancreatic Secretion

CCK-A receptors are densely expressed on pancreatic acinar cells and are the primary mediators of pancreatic enzyme secretion.[3] Agonist binding stimulates the release of digestive enzymes, such as amylase, into the small intestine to aid in the digestion of fats and proteins. A71378 has been shown to be a potent stimulator of pancreatic amylase secretion.[2]

Gallbladder Contraction and Gastrointestinal Motility

CCK is the principal hormonal regulator of gallbladder contraction. Activation of CCK-A receptors on gallbladder smooth muscle cells leads to the release of bile into the duodenum, which is essential for the emulsification and absorption of dietary fats. Additionally, CCK-A receptor activation influences gastric emptying, typically slowing the rate at which food exits the stomach, thereby promoting more efficient digestion in the small intestine. A71378 has been demonstrated to cause contraction of ileal muscle, indicating its role in modulating gastrointestinal motility.[2]

Induction of Satiety and Regulation of Food Intake

CCK-A receptors located on vagal afferent neurons play a critical role in signaling satiety to the brain. When food, particularly fat and protein, enters the duodenum, CCK is released and activates these receptors. This neural signal is transmitted to the nucleus of the solitary tract in the brainstem, contributing to the feeling of fullness and the termination of a meal. Studies using A71378 have shown a reduction in food intake, supporting the role of CCK-A receptors in satiety.

Quantitative Data for A71378

The following tables summarize the in vitro and in vivo quantitative data for A71378, highlighting its potency and selectivity.

| Parameter | Receptor/Tissue | Value (nM) | Reference |

| IC₅₀ | Pancreatic CCK-A | 0.4 | [2] |

| Cortical CCK-B | 300 | [2] | |

| Gastrin Receptor | 1,200 | [2] | |

| EC₅₀ | Pancreatic Amylase Secretion | 0.16 | [2] |

| Ileal Muscle Contraction | 3.7 | [2] | |

| Intracellular Calcium Mobilization (NCI-H345 cells, CCK-B/gastrin) | 600 | [2] |

Table 1: In Vitro Potency and Selectivity of A71378.

| Animal Model | Doses Administered (µg/kg) | Route of Administration | Observed Effect | Reference |

| 24-h food-deprived rats | 1.6, 8.0, 40 | Intraperitoneal (i.p.) | Dose-dependent decrease in food intake |

Table 2: In Vivo Effects of A71378 on Food Intake.

Signaling Pathways of the CCK-A Receptor

The CCK-A receptor is a canonical Gq-coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with CCK-A receptor activation.[4]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of A71378 on CCK-A receptor function.

Radioligand Binding Assay for CCK-A Receptor

This protocol describes a competitive binding assay to determine the affinity of A71378 for the CCK-A receptor using a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Homogenize guinea pig pancreas in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Incubation: In a final volume of 250 µL, incubate the membrane preparation (e.g., 50-100 µg protein) with a fixed concentration of [¹²⁵I]CCK-8 (e.g., 25 pM) and varying concentrations of A71378. The assay buffer should contain 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA). Incubate for 60 minutes at 30°C.[5]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the A71378 concentration. Determine the IC₅₀ value using non-linear regression analysis.

Pancreatic Amylase Secretion Assay

This assay measures the ability of A71378 to stimulate amylase secretion from isolated pancreatic acini.

Protocol:

-

Isolation of Pancreatic Acini: Mince fresh pancreas from a guinea pig or rat and digest with collagenase (e.g., Type IV) in a HEPES-buffered Ringer solution gassed with 95% O₂/5% CO₂. Gently triturate the tissue to disperse the acini.[3][6]

-

Pre-incubation: Wash the isolated acini and pre-incubate them in fresh buffer for 30 minutes at 37°C to allow them to equilibrate.

-

Stimulation: Incubate aliquots of the acinar suspension with various concentrations of A71378 for 30 minutes at 37°C.

-

Separation: Centrifuge the samples to pellet the acini and collect the supernatant.

-

Amylase Assay: Measure the amylase activity in the supernatant using a commercially available kit, such as the Phadebas Amylase Test, which utilizes a blue starch polymer that releases a soluble blue dye upon enzymatic degradation.[7] Measure the absorbance of the dye at 620 nm.

-

Data Analysis: Express amylase secretion as a percentage of the total amylase content (determined by lysing a separate aliquot of acini). Plot the percentage of amylase release against the logarithm of the A71378 concentration to determine the EC₅₀ value.

Isolated Ileum Muscle Contraction Assay

This ex vivo assay assesses the contractile effect of A71378 on intestinal smooth muscle.

Protocol:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment of its contents.

-

Mounting: Mount a 2-3 cm segment of the ileum in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.[8] The composition of Krebs-Henseleit solution is (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.[7][9]

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with washes every 15 minutes.

-

Agonist Addition: Add cumulative concentrations of A71378 to the organ bath.

-

Recording: Record the isotonic contractions using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: Express the contractions as a percentage of the maximal response. Plot the percentage of maximal contraction against the logarithm of the A71378 concentration to determine the EC₅₀ value.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to A71378 in cells expressing the CCK-A receptor.

Protocol:

-

Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-A receptor into a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2 µM), in the presence of Pluronic F-127 (e.g., 0.02%) for 60 minutes at 37°C.[10][11]

-

Washing: Gently wash the cells twice with the physiological salt solution to remove extracellular dye.

-

Agonist Addition: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add varying concentrations of A71378 to the wells.

-

Measurement: Immediately measure the change in fluorescence intensity (Excitation ~490 nm, Emission ~525 nm for Fluo-4) over time.

-

Data Analysis: Calculate the peak fluorescence change from baseline. Plot the change in fluorescence against the logarithm of the A71378 concentration to determine the EC₅₀ value.

In Vivo Satiety Study

This protocol outlines a method to assess the effect of A71378 on food intake in rats.

Protocol:

-

Animal Acclimatization: Individually house male Wistar rats and acclimatize them to the housing conditions and a regular light-dark cycle for at least one week.

-

Food Deprivation: Deprive the rats of food for 24 hours prior to the experiment, with free access to water.

-

Drug Administration: Administer A71378 (at doses of 1.6, 8.0, and 40 µg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

-

Food Presentation: Immediately after injection, present each rat with a pre-weighed amount of standard laboratory chow or a palatable diet.

-

Measurement of Food Intake: Measure the amount of food consumed by weighing the remaining food at regular intervals (e.g., 1, 2, 4, and 24 hours) after food presentation.

-

Data Analysis: Compare the cumulative food intake between the A71378-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

A71378 is a powerful and selective tool for probing the physiological functions of CCK-A receptors. Its agonistic activity has been instrumental in confirming the role of these receptors in pancreatic secretion, gallbladder contraction, gastrointestinal motility, and the induction of satiety. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in physiology, pharmacology, and drug development who are investigating the cholecystokinin system and its potential as a therapeutic target. The continued use of selective ligands like A71378 will undoubtedly lead to a deeper understanding of the intricate roles of CCK-A receptors in health and disease.

References

- 1. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. worthington-biochem.com [worthington-biochem.com]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]

- 8. support.harvardapparatus.com [support.harvardapparatus.com]

- 9. researchgate.net [researchgate.net]

- 10. hellobio.com [hellobio.com]

- 11. abcam.com [abcam.com]

A71378: A Potent and Selective Tool for Elucidating Cholecystokinin-A Receptor Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system, exerting its effects through two main receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2). The development of selective ligands for these receptors has been instrumental in dissecting their distinct physiological roles. A71378, a potent and highly selective CCK-A receptor agonist, has emerged as an invaluable pharmacological tool for these investigations. This technical guide provides a comprehensive overview of A71378, its biochemical properties, key experimental applications, and detailed protocols to facilitate its use in studying CCK-A receptor-mediated pathways.

Pharmacological Profile of A71378

A71378, chemically identified as [desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2], is a CCK-7 analogue. Its high selectivity for the CCK-A receptor is attributed to the N-methylation of the aspartic acid residue.[1] This structural modification results in a significant preference for CCK-A receptors over CCK-B and gastrin receptors.

Binding Affinity and Efficacy

The selectivity and potency of A71378 have been quantified through various in vitro assays. The following tables summarize the key quantitative data, demonstrating its pronounced selectivity for the CCK-A receptor.

Table 1: Receptor Binding Affinities of A71378

| Receptor Subtype | Tissue/Cell Line | IC50 (nM) | Reference |

| Pancreatic CCK-A | Guinea Pig Pancreas | 0.4 | [1][2] |

| Cortical CCK-B | Guinea Pig Cortex | 300 | [1][2] |

| Gastrin | Guinea Pig Gastric Glands | 1,200 | [1][2] |

Table 2: Functional Efficacy of A71378

| Physiological Response | Tissue/Cell Line | EC50 (nM) | Reference |

| Pancreatic Amylase Secretion | Guinea Pig Pancreas | 0.16 | [1][2] |

| Ileal Muscle Contraction | Guinea Pig Ileum | 3.7 | [1][2] |

| Intracellular Calcium Mobilization | NCI-H345 cells (CCK-B/gastrin receptors) | 600 | [1][2] |

Signaling Pathways Modulated by A71378

Activation of the CCK-A receptor by A71378 initiates a cascade of intracellular signaling events. The primary pathway involves the Gq alpha subunit of the heterotrimeric G-protein, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events are central to many of the physiological responses mediated by CCK-A receptor activation.

Experimental Applications and Protocols

A71378 is a versatile tool for investigating a range of physiological processes regulated by CCK-A receptors. Below are detailed methodologies for key experiments.

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of A71378 for CCK-A receptors.

Detailed Protocol:

-

Membrane Preparation: Homogenize guinea pig pancreas in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Incubation: In a final volume of 250 µL, incubate the membrane preparation (50-100 µg protein) with a fixed concentration of radioligand (e.g., 25 pM [¹²⁵I]Bolton-Hunter labeled CCK-8) and a range of concentrations of A71378 (e.g., 10⁻¹² to 10⁻⁶ M). Include a control with excess non-radiolabeled CCK-8 (e.g., 1 µM) to determine non-specific binding. Incubate at 30°C for 60 minutes.

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a buffer containing bovine serum albumin. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the A71378 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Measurement of Intracellular Calcium Mobilization

This protocol details the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to A71378.[1][3]

Detailed Protocol:

-

Cell Preparation: Culture cells expressing CCK-A receptors (e.g., dispersed pancreatic acini or a transfected cell line) on glass coverslips.

-

Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution (e.g., HEPES-buffered saline) for 30-60 minutes at room temperature in the dark.[1][4] This allows the dye to enter the cells and be cleaved to its active, membrane-impermeant form.

-

Washing: Wash the cells with fresh physiological salt solution to remove extracellular dye.

-

Imaging: Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

Stimulation: Perfuse the cells with a baseline solution, and then apply A71378 at various concentrations. Record the changes in the 340/380 nm fluorescence ratio over time.

-

Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca2+ concentration. Calibrate the signal using ionomycin and EGTA to determine the maximum and minimum fluorescence ratios, respectively, allowing for the calculation of absolute Ca2+ concentrations.

In Vivo Satiety Studies

This protocol outlines a method to investigate the effect of A71378 on food intake in rats, a common model for studying satiety.

Detailed Protocol:

-

Animals: Use adult male rats (e.g., Sprague-Dawley or Wistar) and house them individually.

-

Acclimatization: Allow the rats to acclimate to the housing conditions and the specific diet to be used in the experiment for at least one week. Handle the rats and perform sham injections with vehicle (e.g., saline) to reduce stress associated with the experimental procedure.[5]

-

Food Deprivation: Prior to the experiment, fast the rats for a specified period (e.g., 18-24 hours) with free access to water to ensure a robust feeding response.

-

Drug Administration: Administer A71378 or vehicle via intraperitoneal (i.p.) injection. Doses can be selected based on previous studies (e.g., 1-100 µg/kg).

-

Food Presentation and Measurement: Immediately or a short time after the injection, present the rats with a pre-weighed amount of a palatable diet. Measure the amount of food consumed at various time points (e.g., 30, 60, and 120 minutes) by weighing the remaining food.

-

Data Analysis: Compare the cumulative food intake between the A71378-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Pancreatic Amylase Secretion Assay

This protocol describes a method for measuring amylase release from isolated pancreatic acini in response to A71378.[1][2]

Detailed Protocol:

-

Isolation of Pancreatic Acini: Isolate pancreatic acini from a guinea pig or rat by collagenase digestion of the pancreas followed by mechanical shearing.

-

Incubation: Pre-incubate the dispersed acini in a physiological salt solution (e.g., HEPES-buffered Ringer's solution) for a period to allow them to recover.

-

Stimulation: Incubate aliquots of the acinar suspension with various concentrations of A71378 (e.g., 10⁻¹² to 10⁻⁷ M) or a control buffer for a specific time (e.g., 30 minutes) at 37°C.

-

Separation: Centrifuge the samples to pellet the acini.

-

Amylase Assay: Measure the amylase activity in the supernatant (representing secreted amylase) and in the pellet (representing remaining cellular amylase) using a commercially available amylase assay kit.

-

Data Analysis: Express amylase release as a percentage of the total amylase content (supernatant + pellet). Plot the percentage of amylase release against the logarithm of the A71378 concentration and fit the data to a dose-response curve to determine the EC50 value.

Pepsinogen Release Assay

This protocol details a method to measure pepsinogen secretion from isolated gastric chief cells stimulated by A71378.[3]

Detailed Protocol:

-

Isolation of Gastric Chief Cells: Isolate chief cells from the gastric mucosa of a guinea pig using enzymatic digestion and density gradient centrifugation to achieve a highly enriched population of chief cells.[3]

-

Incubation: Resuspend the isolated chief cells in a suitable incubation buffer (e.g., Eagle's minimal essential medium with Earle's salts).

-

Stimulation: Incubate the cells with various concentrations of A71378 or other secretagogues for a defined period (e.g., 30 minutes) at 37°C.

-

Sample Collection: After incubation, centrifuge the cell suspension to separate the cells from the supernatant.

-

Pepsinogen Assay: Measure the pepsinogen activity in the supernatant using a suitable assay, such as one that measures the proteolytic activity on a substrate like hemoglobin at an acidic pH.

-

Data Analysis: Express the amount of pepsinogen released as a percentage of the total cellular content or as an absolute amount. Construct dose-response curves to determine the efficacy and potency of A71378 in stimulating pepsinogen secretion.

Logical Relationships in A71378 Application

The utility of A71378 as a research tool is based on a clear logical framework that connects its molecular properties to its physiological effects.

Conclusion

A71378 stands out as a highly selective and potent CCK-A receptor agonist, making it an indispensable tool for researchers and drug development professionals. Its well-defined pharmacological profile allows for the precise investigation of CCK-A receptor-mediated signaling pathways and their roles in various physiological functions, including satiety and exocrine secretion. The detailed experimental protocols provided in this guide are intended to facilitate the effective use of A71378 in advancing our understanding of cholecystokinin biology and in the development of novel therapeutics targeting the CCK-A receptor.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A71378: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastrin and CCK activate phospholipase C and stimulate pepsinogen release by interacting with two distinct receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moodle2.units.it [moodle2.units.it]

- 5. CCK-58 Elicits Both Satiety and Satiation in Rats while CCK-8 Elicits Only Satiation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the In Vitro and In Vivo Effects of A71378

For Researchers, Scientists, and Drug Development Professionals

Introduction

A71378 is a potent and highly selective peptide analogue agonist for the cholecystokinin-A (CCK-A) receptor.[1][2][3] Its development has provided a valuable pharmacological tool for elucidating the physiological roles of CCK-A receptors in both the central nervous system and peripheral tissues.[1][2][3] This technical guide provides a comprehensive overview of the in vitro and in vivo effects of A71378, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: Quantitative Analysis of A71378 Activity

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of A71378 across various experimental models.

Table 1: Receptor Binding Affinity of A71378 (IC50 Values)

| Receptor Subtype | Tissue/Cell Line | IC50 (nM) | Reference |

| CCK-A | Guinea Pig Pancreas | 0.4 | [1][2][3][4] |

| CCK-B | Guinea Pig Cortex | 300 | [1][2][4] |

| Gastrin | Guinea Pig Gastric Glands | 1,200 | [1][2][4] |

Table 2: Functional Agonist Potency of A71378 (EC50 Values)

| Biological Response | Tissue/Cell Line | EC50 (nM) | Reference |

| Pancreatic Amylase Secretion | Guinea Pig Pancreas | 0.16 | [1][2][3][4] |

| Ileal Muscle Contraction | Guinea Pig Ileum | 3.7 | [1][2][3][4] |

| Intracellular Calcium Mobilization | NCI-H345 Cells (express CCK-B/gastrin receptors) | 600 | [1][2][3] |

Signaling Pathway of A71378

A71378 exerts its effects by binding to and activating the CCK-A receptor, a G-protein coupled receptor (GPCR). The activation of the CCK-A receptor initiates a downstream signaling cascade mediated by the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC) and other calcium-dependent pathways, ultimately leading to the specific physiological responses, such as enzyme secretion or muscle contraction.

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize the effects of A71378.

In Vitro Experiments

1. Radioligand Binding Assay for CCK-A Receptors in Guinea Pig Pancreatic Membranes

This protocol describes a competitive binding assay to determine the affinity (IC50) of A71378 for the CCK-A receptor.

-

Preparation of Pancreatic Membranes:

-

Euthanize a guinea pig and excise the pancreas.

-

Homogenize the pancreas in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 50,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh Tris-HCl buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration.

-

-

Binding Assay Protocol:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radiolabeled CCK ligand (e.g., ¹²⁵I-CCK-8) at a fixed concentration (typically below its Kd), and 50 µL of varying concentrations of A71378 or a non-specific binding control (e.g., a high concentration of unlabeled CCK-8).

-

Add 100 µL of the pancreatic membrane preparation to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

References

- 1. Intracellular recording from myenteric neurons of the guinea-pig ileum that respond to stretch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morphine-tolerant longitudinal muscle strip from guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A71378: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Selective CCK-A Receptor Agonist A71378: A Pharmacokinetic and Pharmacodynamic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain).[1] The CCK-A receptor is primarily found in peripheral tissues, including the pancreas, gallbladder, and gastrointestinal tract, where it mediates processes such as pancreatic enzyme secretion, gallbladder contraction, and satiety.[2] A71378, with the chemical structure [desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2], was developed as a highly selective agonist for the CCK-A receptor, exhibiting significantly lower affinity for the CCK-B and gastrin receptors.[1] This selectivity makes A71378 a valuable tool for elucidating the physiological roles of the CCK-A receptor.

Pharmacodynamics

The pharmacodynamic properties of A71378 have been characterized through a series of in vitro assays, demonstrating its high potency and selectivity for the CCK-A receptor.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of A71378 for CCK-A, CCK-B, and gastrin receptors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the specific binding of a radiolabeled ligand, are summarized in the table below.

| Receptor Subtype | Tissue Source | IC50 (nM) | Reference |

| Pancreatic CCK-A | Guinea Pig Pancreas | 0.4 | [1] |

| Cortical CCK-B | Guinea Pig Cortex | 300 | [1] |

| Gastrin | Guinea Pig Gastric Glands | 1,200 | [1] |

Table 1: Receptor Binding Affinity of A71378

Functional Activity

The agonist activity of A71378 has been assessed by measuring its ability to elicit physiological responses in various tissues. The half-maximal effective concentration (EC50) values, representing the concentration of the drug that produces 50% of the maximal response, are presented in the following table.

| Functional Assay | Tissue/Cell Line | EC50 (nM) | Reference |

| Pancreatic Amylase Secretion | Guinea Pig Pancreas | 0.16 | [1] |

| Ileal Muscle Contraction | Guinea Pig Ileum | 3.7 | [1] |

| Intracellular Calcium Mobilization | NCI-H345 cells (CCK-B/gastrin receptors) | 600 | [1] |

Table 2: Functional Agonist Activity of A71378

The data clearly indicates that A71378 is a potent agonist at the CCK-A receptor, effectively stimulating pancreatic amylase secretion and ileal muscle contraction at sub-nanomolar to low nanomolar concentrations.[1] In contrast, its activity at CCK-B/gastrin receptors, as indicated by intracellular calcium mobilization in NCI-H345 cells, is significantly weaker.[1]

Pharmacokinetics

As of the latest available information, specific pharmacokinetic data for A71378, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not publicly documented. Peptide-based drugs often exhibit challenges in terms of bioavailability and in vivo stability.

For context, the pharmacokinetics of the related endogenous peptide, cholecystokinin octapeptide (CCK8), have been studied in pigs. It is important to note that these values are for CCK8 and do not directly represent the pharmacokinetic profile of A71378, which is a synthetic analog.

| Parameter | Value | Species | Reference |

| Half-disappearance time (t1/2) | 0.55 ± 0.03 min | Conscious Pigs | [3] |

| Metabolic Clearance Rate (MCR) | 134.8 ± 10.8 ml.kg-1.min-1 | Conscious Pigs | [3] |

| Distribution Volume (DV) | 107.9 ± 13.0 ml.kg-1 | Conscious Pigs | [3] |

Table 3: Pharmacokinetic Parameters of Cholecystokinin Octapeptide (CCK8) in Pigs (for reference only)

The rapid clearance of CCK8 suggests that synthetic analogs like A71378 may have been designed with modifications to improve their in vivo stability.[3] The N-methylation of the aspartic acid residue in A71378, which is crucial for its CCK-A receptor selectivity, might also influence its metabolic stability.[1] However, without specific studies on A71378, this remains speculative.

Signaling Pathways

Activation of the CCK-A receptor by an agonist like A71378 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to a Gq protein.

Caption: CCK-A Receptor Signaling Pathway via Gq/PLC.

Upon binding of A71378, the CCK-A receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[4] Both DAG and elevated intracellular Ca²⁺ levels activate protein kinase C (PKC), which then phosphorylates downstream targets to elicit physiological responses such as enzyme secretion and muscle contraction.[5]

Other potential signaling pathways that may be activated by CCK-A receptor agonists include the Gs-adenylate cyclase pathway and pathways involving PI3K/Akt/mTOR and MAP kinases.

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited in the pharmacodynamic characterization of A71378.

Receptor Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of a compound to a specific receptor.

Caption: Experimental Workflow for a Receptor Binding Assay.

-

Membrane Preparation: Tissues expressing the target receptor (e.g., guinea pig pancreas for CCK-A) are homogenized, and a crude membrane fraction is prepared by centrifugation.

-

Incubation: The membrane preparation is incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., ¹²⁵I-CCK-8) and varying concentrations of the unlabeled test compound (A71378).

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Detection and Analysis: The radioactivity retained on the filter is quantified using a gamma counter. The percentage of specific binding inhibited by A71378 at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Pancreatic Amylase Secretion Assay

This functional assay measures the ability of a compound to stimulate enzyme secretion from pancreatic acinar cells.

Caption: Experimental Workflow for a Pancreatic Amylase Secretion Assay.

-

Isolation of Pancreatic Acini: The pancreas is removed from an animal (e.g., guinea pig) and digested with enzymes like collagenase to disperse the tissue into acini (clusters of secretory cells).[6]

-

Incubation: The isolated acini are incubated in a physiological buffer at 37°C with various concentrations of A71378.

-

Separation: The incubation is stopped, and the acini are separated from the incubation medium by centrifugation.[6]

-

Measurement of Amylase Activity: The supernatant, containing the secreted amylase, is collected. The amylase activity is determined using a colorimetric assay, which typically involves the enzymatic degradation of a chromogenic substrate.[7]

-

Data Analysis: The amount of amylase secreted is expressed as a percentage of the total amylase content of the acini. The EC50 value is calculated from the dose-response curve.

Ileal Muscle Contraction Assay

This assay assesses the effect of a compound on smooth muscle contractility.

Caption: Experimental Workflow for an Ileal Muscle Contraction Assay.

-

Tissue Preparation: A section of the ileum is removed from a guinea pig, and the longitudinal muscle layer with the myenteric plexus attached is carefully dissected.

-

Mounting: The muscle strip is mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). One end of the tissue is fixed, and the other is connected to a force or displacement transducer to record contractions.

-

Stimulation and Recording: After an equilibration period, cumulative concentrations of A71378 are added to the organ bath, and the resulting muscle contractions are recorded.

-

Data Analysis: The magnitude of the contraction at each concentration is measured, and a dose-response curve is constructed to determine the EC50 value.[8]

Conclusion

A71378 is a well-characterized, potent, and highly selective CCK-A receptor agonist based on in vitro pharmacodynamic studies. Its high affinity and functional activity at the CCK-A receptor, coupled with its low affinity for CCK-B and gastrin receptors, make it an invaluable research tool for investigating the physiological and pathophysiological roles of the CCK-A receptor system. However, a significant gap in the publicly available literature is the absence of pharmacokinetic data for A71378. Further studies are required to determine its absorption, distribution, metabolism, and excretion profile to fully understand its potential for in vivo applications. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers working with this and similar compounds.

References

- 1. A71378: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics and organ catabolism of cholecystokinin octapeptide in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. A simple and efficient method of measuring in vitro amylase secretion by dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labcorp.com [labcorp.com]

- 8. A further analysis of the contraction induced by activation of cholecystokinin A receptors in guinea pig isolated ileum longitudinal muscle-myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

A-71378: A Potent and Selective CCK-A Receptor Agagonist for Research and Drug Development

Introduction

A-71378 is a synthetic peptide analog of cholecystokinin (CCK) that has emerged as a valuable tool in gastroenterology and neuroscience research. Its high potency and remarkable selectivity as an agonist for the cholecystokinin-A (CCK-A) receptor make it an ideal candidate for investigating the physiological roles of this receptor subtype and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, signaling pathways, and key experimental data related to A-71378. Detailed experimental protocols and workflow visualizations are included to facilitate its application in a research setting.

Chemical Properties

A-71378 is a heptapeptide analog with the following chemical identity:

| Identifier | Value |

| Chemical Name | desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2 |

| CAS Number | 127902-33-4 |

| Molecular Formula | C48H62N8O13S[1] |

Mechanism of Action and Signaling Pathway

A-71378 exerts its biological effects by selectively binding to and activating the CCK-A receptor, a G-protein coupled receptor (GPCR). The CCK-A receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and gastrointestinal smooth muscle, as well as in specific regions of the central nervous system. The selectivity of A-71378 for the CCK-A receptor over the CCK-B/gastrin receptor is a key feature, attributed to the N-methylation of the aspartic acid residue in its structure.[2]

Upon binding of A-71378, the CCK-A receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G-proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream physiological responses.[3]

Potency and Selectivity

The remarkable potency and selectivity of A-71378 for the CCK-A receptor have been quantified in various in vitro assays.[2][4] The following table summarizes the key binding affinities (IC50) and functional potencies (EC50) of A-71378.

| Assay | Receptor/Tissue | IC50 (nM) | EC50 (nM) | Reference |

| Receptor Binding | Pancreatic CCK-A | 0.4 | - | [2] |

| Cortical CCK-B | 300 | - | [2] | |

| Gastrin Receptor | 1,200 | - | [2] | |

| Functional Assays | Pancreatic Amylase Secretion (Guinea Pig) | - | 0.16 | [2] |

| Ileal Muscle Contraction (Guinea Pig) | - | 3.7 | [2] | |

| Intracellular Calcium Mobilization (NCI-H345 cells - CCK-B/gastrin receptors) | - | 600 | [2] |

Experimental Protocols

Detailed methodologies for key experiments involving A-71378 are provided below. These protocols are based on established methods and can be adapted for specific research needs.

CCK-A Receptor Binding Assay